molecular formula C16H17FN6O B15037057 N-(2-fluorophenyl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-(2-fluorophenyl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B15037057
M. Wt: 328.34 g/mol
InChI Key: BSVZHFVJPUELMN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound belonging to the class of oxadiazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced to the phenyl ring.

    Attachment of the piperidine moiety: This is usually done through reductive amination or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Maintaining optimal temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides or other oxygen-containing compounds.

    Reduction: Conversion to amines or other reduced forms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways: It may modulate specific biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
  • N-(2-bromophenyl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Uniqueness

N-(2-fluorophenyl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C16H17FN6O

Molecular Weight

328.34 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-(3-methylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

InChI

InChI=1S/C16H17FN6O/c1-10-5-4-8-23(9-10)16-15(18-12-7-3-2-6-11(12)17)19-13-14(20-16)22-24-21-13/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,18,19,21)

InChI Key

BSVZHFVJPUELMN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC3=NON=C3N=C2NC4=CC=CC=C4F

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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